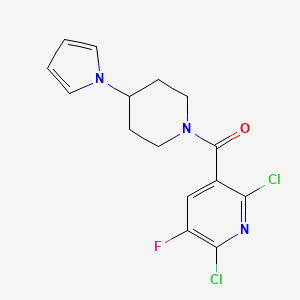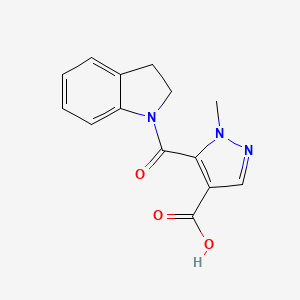
(2,6-Dichlor-5-fluorpyridin-3-yl)-(4-pyrrol-1-ylpiperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dichloro-5-fluoropyridin-3-yl)-(4-pyrrol-1-ylpiperidin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with chlorine and fluorine atoms, as well as a piperidine ring attached to a pyrrole group
Wissenschaftliche Forschungsanwendungen
(2,6-Dichloro-5-fluoropyridin-3-yl)-(4-pyrrol-1-ylpiperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Chemical Biology: It is used as a tool compound to study biological pathways and molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-5-fluoropyridin-3-yl)-(4-pyrrol-1-ylpiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Halogenation: Introduction of chlorine and fluorine atoms into the pyridine ring.
Coupling Reactions: Formation of the piperidine and pyrrole rings, followed by coupling with the halogenated pyridine.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. These methods may utilize automated reactors and continuous flow systems to optimize reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Dichloro-5-fluoropyridin-3-yl)-(4-pyrrol-1-ylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Wirkmechanismus
The mechanism of action of (2,6-Dichloro-5-fluoropyridin-3-yl)-(4-pyrrol-1-ylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,6-Dichloro-5-fluoropyridin-3-yl)(morpholino)methanone: Similar in structure but with a morpholine ring instead of a piperidine-pyrrole group.
QO-58: A compound with a similar pyridine core but different substituents, known for its activity on ion channels.
Uniqueness
(2,6-Dichloro-5-fluoropyridin-3-yl)-(4-pyrrol-1-ylpiperidin-1-yl)methanone is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
(2,6-dichloro-5-fluoropyridin-3-yl)-(4-pyrrol-1-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2FN3O/c16-13-11(9-12(18)14(17)19-13)15(22)21-7-3-10(4-8-21)20-5-1-2-6-20/h1-2,5-6,9-10H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTPNGQBCDEGCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CC=C2)C(=O)C3=CC(=C(N=C3Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(S)-1-Methyl-2-oxo-3-bromopropyl]carbamic acid tert-butyl ester](/img/structure/B2390696.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2390700.png)
![2-((4-acetylphenyl)amino)-3-(1H-benzo[d][1,2,3]triazol-1-yl)naphthalene-1,4-dione](/img/structure/B2390701.png)
![3-(3-(phenylsulfonyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2390705.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2390706.png)


![N-{[4-benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2390709.png)
![1-allyl-4-(1-(2-(2-isopropyl-5-methylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2390710.png)
![2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2390711.png)
![tert-Butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate](/img/structure/B2390712.png)
![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2390715.png)


